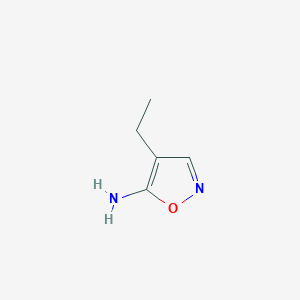

4-Etil-1,2-oxazol-5-amina

Descripción general

Descripción

4-Ethyl-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Ethyl-1,2-oxazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethyl-1,2-oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-1,2-oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Farmacología: Agentes Antimicrobianos

4-Etil-1,2-oxazol-5-amina: los derivados se han explorado por su potencial como agentes antimicrobianos. Los investigadores han sintetizado varios compuestos que contienen la porción oxazol para examinar sus actividades antibacterianas y antifúngicas. Estos compuestos han mostrado promesa contra una gama de patógenos, incluyendo Staphylococcus aureus, Escherichia coli, y Candida albicans .

Agricultura: Aplicaciones Antifúngicas

En agricultura, los derivados del oxazol se están estudiando por sus propiedades antifúngicas para proteger los cultivos. Los compuestos con el anillo oxazol se han probado contra cepas de hongos, y algunos han mostrado una actividad significativa, lo que podría ser beneficioso para el desarrollo de nuevos productos de protección vegetal .

Ciencia de Materiales: Síntesis de Materiales Novedosos

El anillo oxazol es un componente estructural clave en la síntesis de materiales novedosos. Su incorporación en polímeros y otros materiales puede impartir propiedades únicas como mayor estabilidad y funcionalidades novedosas. La investigación en esta área es bastante activa, con el objetivo de desarrollar materiales avanzados para diversas aplicaciones industriales .

Química Industrial: Catalizadores e Intermediarios

Los derivados del oxazol, incluidos los que tienen la estructura This compound, son intermediarios valiosos en la síntesis química. Sirven como precursores y catalizadores en la producción de moléculas más complejas, desempeñando un papel crucial en la fabricación de productos farmacéuticos y otros productos químicos .

Ciencia Ambiental: Mitigación de la Contaminación

Si bien las aplicaciones directas de This compound en la ciencia ambiental no están ampliamente documentadas, los compuestos relacionados con el oxazol se están investigando por su potencial en la mitigación de la contaminación. Esto incluye el desarrollo de agentes que pueden descomponer contaminantes o actuar como sensores para el monitoreo ambiental .

Bioquímica: Descubrimiento de Fármacos

En bioquímica, el anillo oxazol es una característica común en muchos compuestos biológicamente activos. This compound y sus derivados se estudian por su potencial como candidatos a fármacos. Su capacidad para interactuar con varias enzimas y receptores los hace adecuados para el diseño de nuevos fármacos con objetivos biológicos específicos .

Mecanismo De Acción

Target of Action

Oxazole derivatives have been found to interact with a wide range of biological targets. These include various enzymes and receptors, and their binding ability is often due to numerous non-covalent interactions .

Mode of Action

The interaction of oxazole derivatives with their targets can lead to a variety of biological responses. The specific mode of action can vary greatly depending on the specific compound and target .

Biochemical Pathways

Oxazole derivatives can affect a variety of biochemical pathways. For example, some oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific pathways affected would depend on the specific compound and its targets.

Pharmacokinetics

The pharmacokinetics of oxazole derivatives can vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .

Result of Action

The result of an oxazole derivative’s action can vary greatly depending on the specific compound and its targets. Some oxazole derivatives have been found to have therapeutic potentials, valuable for medical applications .

Action Environment

The action, efficacy, and stability of oxazole derivatives can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

4-Ethyl-1,2-oxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 4-Ethyl-1,2-oxazol-5-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 4-Ethyl-1,2-oxazol-5-amine can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 4-Ethyl-1,2-oxazol-5-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction. This inhibition can result in altered cellular responses and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethyl-1,2-oxazol-5-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethyl-1,2-oxazol-5-amine remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation .

Dosage Effects in Animal Models

The effects of 4-Ethyl-1,2-oxazol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

4-Ethyl-1,2-oxazol-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. These interactions can lead to changes in the metabolic profile of cells, affecting their overall function and health .

Transport and Distribution

Within cells and tissues, 4-Ethyl-1,2-oxazol-5-amine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-Ethyl-1,2-oxazol-5-amine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Actividad Biológica

4-Ethyl-1,2-oxazol-5-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

4-Ethyl-1,2-oxazol-5-amine is characterized by its oxazole ring, which contributes to its reactivity and interaction with biological targets. The presence of the ethyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Biological Activity Overview

The biological activity of 4-Ethyl-1,2-oxazol-5-amine includes:

The mechanisms through which 4-Ethyl-1,2-oxazol-5-amine exerts its biological effects include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, inhibition of acetylcholinesterase leads to increased levels of acetylcholine, enhancing cholinergic transmission and potentially improving cognitive functions.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with receptors or other biomolecules. This modulation can lead to changes in gene expression and cellular responses.

- Cytotoxic Effects on Cancer Cells : Studies on related oxazole derivatives have indicated that they can induce apoptosis in cancer cells through the activation of caspases and modulation of the NFκB pathway .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various oxazole derivatives found that 4-Ethyl-1,2-oxazol-5-amine exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

These results suggest potential therapeutic applications in treating infections caused by these pathogens.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives similar to 4-Ethyl-1,2-oxazol-5-amine can inhibit the growth of various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings indicate that further exploration into the anticancer properties of 4-Ethyl-1,2-oxazol-5-amine is warranted.

Propiedades

IUPAC Name |

4-ethyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-4-3-7-8-5(4)6/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWIUXDOHJUCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(ON=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249965-64-7 | |

| Record name | 4-ethyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.